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Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Funalenone, a
bioactive phenalenone natural product. As a molecule of interest for its inhibitory effects on
enzymes such as collagenase, a thorough understanding of its structural characterization is
paramount for researchers in drug discovery and natural product chemistry. This document
delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that form
the foundation of Funalenone's structural elucidation, offering insights into the experimental
rationale and data interpretation.

Introduction to Funalenone: A Bioactive
Phenalenone

Funalenone is a polyketide metabolite isolated from the fungus Aspergillus niger. Its chemical
structure has been identified as 3,4,7,9-Tetrahydroxy-6-methyl-1H-phenalen-1-one, with the
molecular formula C1sH1206. The phenalenone core of Funalenone is a recurring motif in a
variety of natural products known for their diverse biological activities. The specific substitution
pattern of hydroxyl groups and a methyl group on the Funalenone scaffold is critical to its
bioactivity, making unambiguous spectroscopic characterization essential.
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The structural determination of Funalenone relies on a combination of modern spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass
Spectrometry (HRMS). These methods provide detailed information about the carbon skeleton,
the nature and connectivity of functional groups, and the overall molecular formula, culminating
in a complete and confident structural assignment.

Mass Spectrometry Data: Unveiling the Molecular
Formula

High-resolution mass spectrometry is a cornerstone technique for determining the elemental
composition of an unknown compound with high precision. For Funalenone, High-Resolution
Electron Spray lonization Mass Spectrometry (HR-ESI-MS) is the method of choice, providing
the exact mass of the molecule and, by extension, its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Funalenone

lonization Molecular
Adduct Calculated m/z Found m/z

Mode Formula

Positive [M+H]* 289.0707 289.0709 C15H1306™"

The experimentally observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]*)
IS in close agreement with the calculated value for the molecular formula C1sH1206, confirming
the elemental composition of Funalenone.

Experimental Protocol: High-Resolution Mass
Spectrometry

A standard protocol for acquiring HR-ESI-MS data for a natural product like Funalenone is as
follows:

o Sample Preparation: A dilute solution of the purified Funalenone is prepared in a suitable
solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 pg/mL.

¢ Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as
a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI)
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source.

o Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate.
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]*. A
full scan mass spectrum is acquired over a relevant m/z range.

o Data Analysis: The exact mass of the most abundant ion corresponding to the protonated
molecule is determined. This value is then used to calculate the elemental composition using
software that considers the isotopic abundances of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Architecture

NMR spectroscopy provides the most detailed insights into the structure of a molecule,
revealing the chemical environment of each carbon and hydrogen atom and their connectivity.
For Funalenone, a combination of one-dimensional (*H and 3C) and two-dimensional (COSY,
HSQC, HMBC) NMR experiments is employed for a complete structural assignment.

'H NMR Data

The *H NMR spectrum of Funalenone displays signals corresponding to the aromatic protons,
a methyl group, and exchangeable phenolic hydroxyl protons. The chemical shifts (o) are
reported in parts per million (ppm) relative to a standard reference, and the coupling constants
(J) are given in Hertz (Hz).

Table 2: 1H NMR Spectroscopic Data for Funalenone (in DMSO-de)
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity
ppm) (3, Hz)

H-2 6.48 S

H-5 6.75 S

H-8 6.95 S

6-CHs 2.58 S

3-OH 9.85 brs

4-OH 9.45 brs

7-OH 10.20 brs

9-OH 14.85 S

Note: The broad singlet (br s) for the hydroxyl protons indicates their exchangeable nature. The

significant downfield shift of the 9-OH proton is indicative of strong intramolecular hydrogen

bonding with the adjacent ketone at C-1.

13C NMR Data

The 13C NMR spectrum of Funalenone reveals 15 distinct carbon signals, consistent with the

molecular formula. The chemical shifts provide information about the type of carbon atom (e.qg.,

carbonyl, aromatic, aliphatic).

Table 3: 3C NMR Spectroscopic Data for Funalenone (in DMSO-de)
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Carbon Assignment Chemical Shift (6, ppm)
C-1 181.5
C-2 108.5
C-3 160.1
C-3a 105.8
C-4 158.2
C-5 109.1
C-6 145.8
C-6a 112.5
C-7 155.4
C-8 102.3
C-9 165.7
C-9a 107.2
C-9b 1354
6-CHs 22.1

2D NMR Correlation Data and Structure Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between
protons and carbons, ultimately leading to the complete structural assignment of Funalenone.

e COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, typically on adjacent carbon atoms. For Funalenone, with its isolated aromatic
protons, COSY correlations are minimal but can help confirm the absence of vicinal proton-
proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
with the carbon atom to which it is directly attached. This allows for the unambiguous
assignment of the protonated carbons in the 133C NMR spectrum.
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o HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating
the carbon skeleton. It shows correlations between protons and carbons that are two or three
bonds away. For Funalenone, key HMBC correlations would include:

o The methyl protons (6-CHs) showing correlations to C-5, C-6, and C-6a, confirming its
position.

o The aromatic protons (H-2, H-5, H-8) showing correlations to neighboring quaternary and
protonated carbons, allowing for the assembly of the phenalenone ring system.

o The hydroxyl protons, particularly the hydrogen-bonded 9-OH, showing correlations to C-
8, C-9, and C-9a.

Experimental Protocol: NMR Spectroscopy

A comprehensive NMR analysis of Funalenone involves the following steps:

o Sample Preparation: A sample of 5-10 mg of purified Funalenone is dissolved in
approximately 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds),
which is capable of dissolving the polar compound and has a well-characterized residual
solvent peak for referencing.

e Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher) equipped with a suitable probe.

¢ 1D NMR Acquisition: Standard *H and proton-decoupled 13C NMR spectra are acquired.

e 2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC,
are performed to establish connectivity.

o Data Processing and Analysis: The acquired data is processed using appropriate software
(e.q., applying Fourier transformation, phase correction, and baseline correction). The
chemical shifts, coupling constants, and correlations are then analyzed to assemble the final
structure.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b153764?utm_src=pdf-body
https://www.benchchem.com/product/b153764?utm_src=pdf-body
https://www.benchchem.com/product/b153764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizing the Spectroscopic Workflow and
Structural Correlations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
Funalenone and the key HMBC correlations that confirm its structure.
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Caption: Workflow for the spectroscopic analysis of Funalenone.

Caption: Key HMBC correlations for confirming the structure of Funalenone.
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Conclusion

The comprehensive analysis of spectroscopic data from high-resolution mass spectrometry and
a suite of NMR experiments provides a definitive structural elucidation of Funalenone as
3,4,7,9-Tetrahydroxy-6-methyl-1H-phenalen-1-one. The presented data and experimental
protocols serve as a robust guide for researchers working on the characterization of
Funalenone and related natural products. This foundational knowledge is critical for further
investigations into its biosynthesis, mechanism of action, and potential as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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